bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a cyclobutane ring substituted with dimethoxy groups and esterified with two menthol-derived cyclohexyl groups. Its intricate structure suggests potential utility in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate typically involves esterification reactions. One common method involves the reaction of 3,3-dimethoxycyclobutane-1,2-dicarboxylic acid with (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The cyclohexyl groups can be oxidized to form ketones or carboxylic acids.
Substitution: The methoxy groups on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products
Hydrolysis: Produces 3,3-dimethoxycyclobutane-1,2-dicarboxylic acid and (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol.
Oxidation: Yields ketones or carboxylic acids depending on the extent of oxidation.
Substitution: Results in the replacement of methoxy groups with the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s ester bonds and cyclobutane ring may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate: Similar in structure but with different substituents on the cyclobutane ring.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Shares the cyclohexyl group but differs in the functional groups attached.
Uniqueness
This compound is unique due to its combination of a cyclobutane ring with dimethoxy groups and menthol-derived cyclohexyl esters. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H48O6 |
---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C28H48O6/c1-16(2)20-11-9-18(5)13-23(20)33-26(29)22-15-28(31-7,32-8)25(22)27(30)34-24-14-19(6)10-12-21(24)17(3)4/h16-25H,9-15H2,1-8H3/t18-,19-,20+,21+,22?,23-,24-,25?/m1/s1 |
InChI Key |
DGWBEODODXRBHL-ZQVGUZIRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2CC(C2C(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)(OC)OC)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CC(C2C(=O)OC3CC(CCC3C(C)C)C)(OC)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.